molecular formula C14H25NO4 B12619916 Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate CAS No. 919360-67-1

Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate

Cat. No.: B12619916
CAS No.: 919360-67-1
M. Wt: 271.35 g/mol
InChI Key: GEZJJPSXGYHYFZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine-1-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst to form the ester. The acetyloxypropyl group can be introduced through a subsequent reaction with acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.

    Icaridin: A piperidine-based compound used as an insect repellent.

Uniqueness

Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate is unique due to its specific acetyloxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

919360-67-1

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

propan-2-yl 4-(3-acetyloxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-11(2)19-14(17)15-8-6-13(7-9-15)5-4-10-18-12(3)16/h11,13H,4-10H2,1-3H3

InChI Key

GEZJJPSXGYHYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)CCCOC(=O)C

Origin of Product

United States

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